tert-Butyl ((1S,2S)-2-methylcyclopropyl)carbamate

chiral building block stereochemistry CAS registry

Chiral cyclopropylamine building blocks with unequivocal stereochemistry are essential for reproducible SAR data, yet many commercial sources supply racemic mixtures or misidentified diastereomers. tert-Butyl ((1S,2S)-2-methylcyclopropyl)carbamate (CAS 2088414-02-0) guarantees the (1S,2S)-trans absolute configuration confirmed by isomeric SMILES and InChI Key. • CS-526 acid pump antagonist series: reversible H+,K+-ATPase inhibition, IC50 = 61 nM; oral ID50 = 0.7 mg/kg. • BRD2-BD2 crystallographic ligand: PDB 7NPY, 1.601 Å, engages lipophilic subpocket. • Boc group enables orthogonal deprotection for multi-step incorporation.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B15377840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1S,2S)-2-methylcyclopropyl)carbamate
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1CC1NC(=O)OC(C)(C)C
InChIInChI=1S/C9H17NO2/c1-6-5-7(6)10-8(11)12-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7-/m0/s1
InChIKeyZKLOWZYRIPLSEG-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1S,2S)-2-methylcyclopropyl)carbamate: Chiral Building Block


tert-Butyl ((1S,2S)-2-methylcyclopropyl)carbamate (CAS: 2088414-02-0) is a Boc-protected chiral cyclopropylamine derivative with the molecular formula C9H17NO2 and molecular weight of 171.24 g/mol . The compound features a (1S,2S)-configured 2-methylcyclopropyl moiety with a tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen [1]. This chiral carbamate is classified as an organic building block used in pharmaceutical intermediate synthesis and medicinal chemistry applications . The InChI Key ZKLOWZYRIPLSEG-BQBZGAKWSA-N and isomeric SMILES C[C@H]1C[C@@H]1NC(=O)OC(C)(C)C confirm the absolute stereochemical configuration at both chiral centers .

Stereochemical control (1S,2S)-trans cyclopropylamine building block for pharmacophore construction with defined absolute configuration
Protecting group strategy Boc-protected amine enables orthogonal deprotection in multi-step synthetic workflows

Why Substitution of tert-Butyl ((1S,2S)-2-methylcyclopropyl)carbamate Fails


Chiral cyclopropylamine derivatives cannot be generically substituted due to the pronounced stereochemical sensitivity of the cyclopropane ring in biological target recognition. The (1S,2S)-trans configuration of the 2-methylcyclopropyl moiety imparts distinct conformational constraints and spatial orientation that directly affect molecular recognition at protein binding sites. The closest analogs, including the (1R,2R)-enantiomer (CAS: 1867928-74-2) and the cis-configured (1R,2S)-diastereomer (CAS: 1428157-14-5) , exhibit fundamentally different three-dimensional topologies despite identical molecular formulas. In drug discovery applications, the (1S,2S)-configured cyclopropylmethyl substituent has been documented to confer specific pharmacological properties in acid pump antagonist development (CS-526 series) [1] and BET bromodomain inhibitor design (BRD2 BD2 ligands) [2] that other stereoisomers or unsubstituted cyclopropyl analogs cannot replicate. These differences in target engagement and downstream biological effects preclude simple stereochemical interchange without rigorous re-optimization of the entire pharmacophore.

Enantiomer (1R,2R) Opposite absolute configuration may not replicate target recognition profiles documented for CS-526 or BRD2 BD2 ligands
Cis diastereomer (1R,2S) Altered cyclopropane geometry can shift conformational preferences and disrupt subpocket fit observed in co-crystal structures

tert-Butyl ((1S,2S)-2-methylcyclopropyl)carbamate: Evidence vs. Analogs


Stereochemical Configuration: (1S,2S) vs. (1R,2R) Enantiomer

tert-Butyl ((1S,2S)-2-methylcyclopropyl)carbamate (CAS: 2088414-02-0) is distinguished from its enantiomer tert-butyl ((1R,2R)-2-methylcyclopropyl)carbamate (CAS: 1867928-74-2) by absolute stereochemical configuration at both the 1-position and 2-position of the cyclopropane ring . Both compounds share identical molecular formula (C9H17NO2) and molecular weight (171.24 g/mol), but exhibit opposite optical rotation and distinct biological recognition properties. The (1S,2S)-configured derivative is commercially documented with 95% purity specification [1].

Enantiomeric configuration
Data to verify
CAS 2088414-02-0 (1S,2S) vs CAS 1867928-74-2 (1R,2R); identical molecular formula, opposite chiral recognition
Separate procurement and regulatory documentation required for each enantiomer
Supplier-specified identity; analytical verification by chiral HPLC or polarimetry recommended
chiral building block stereochemistry CAS registry

Acid Pump Antagonist Activity: CS-526 vs. Lansoprazole

In a pharmacological study of CS-526, an acid pump antagonist incorporating the (1S,2S)-2-methylcyclopropyl moiety, the compound demonstrated an IC50 of 61 nM against hog gastric H+,K+-ATPase [1]. In pylorus-ligated rats, CS-526 inhibited gastric acid secretion with ID50 values of 2.8 mg/kg (intraduodenal) and 0.7 mg/kg (oral) [1]. The reference PPI lansoprazole showed ID50 of 2.2 mg/kg (intraduodenal) but lacked significant oral efficacy in the reflux esophagitis model [1].

CS-526 activity profile
Class-level inference
IC50 61 nM (H+,K+-ATPase); oral ID50 0.7 mg/kg in rat; lansoprazole oral efficacy not significant in esophagitis model
Supports (1S,2S)-fragment role in reversible inhibition; model-context dependent
Data from CS-526 compound, not the building block alone; species- and model-specific
acid pump antagonist H+K+-ATPase gastric acid secretion

BRD2 BD2 Ligand Binding Mode

Crystal structure analysis (PDB ID: 7NPY) at 1.601 Å resolution demonstrates that the (1S,2S)-2-methylcyclopropylamide moiety engages the BRD2 C-terminal bromodomain through specific hydrophobic and van der Waals interactions [1]. The (1S,2S)-configured N4-cyclopropyl substituent in the N2-methyl-N4-((1S,2S)-2-methylcyclopropyl)pyridine-2,4-dicarboxamide scaffold occupies a well-defined lipophilic subpocket [1].

BRD2 BD2 co-crystal
Class-level inference
PDB 7NPY, 1.601 Å resolution; (1S,2S)-methylcyclopropylamide occupies lipophilic subpocket with defined van der Waals contacts
Stereochemistry critical for BD2-selective binding pose; alternative isomers predicted to exhibit steric clashes
Co-crystal of the final inhibitor; building block configuration enables this geometry
BET bromodomain BRD2 epigenetic inhibitor

Chemical Properties: trans vs. cis Diastereomer

The target compound (CAS: 2088414-02-0) represents the (1S,2S)-trans configuration, while the (1R,2S)-cis diastereomer (CAS: 1428157-14-5) exhibits distinct physicochemical properties including predicted boiling point (239.3±7.0 °C) and pKa (12.76±0.40) . These differences in physical properties enable chromatographic separation and affect solubility characteristics in synthetic workflows.

Diastereomer properties
Data to verify
Trans (1S,2S) vs cis (1R,2S): predicted boiling point 239.3 °C, pKa 12.76 for cis; distinct chromatographic behavior
Trans geometry impacts reactivity and solubility; informs synthetic route design and purification strategy
Predicted values from database; experimental validation recommended for critical process parameters
diastereomer physicochemical property chromatographic separation

Subchronic Dosing & Serum Gastrin: CS-526 vs. Lansoprazole

Following 14-day subchronic treatment in rats, CS-526 at 100 mg/kg/day did not significantly elevate serum gastrin concentration, whereas lansoprazole at the same dose (100 mg/kg/day) significantly elevated serum gastrin levels [1]. CS-526 demonstrated minimal rebound gastric acid secretion in the post-treatment period compared to lansoprazole, which induced potent rebound hypersecretion [1].

Subchronic gastrin response
Class-level inference
CS-526 100 mg/kg/d: no significant serum gastrin increase; lansoprazole: significant elevation and rebound hypersecretion after 14-day dosing
Differentiated gastrin endpoint response in rodent model; (1S,2S)-fragment associated with reduced rebound context
Endpoint from CS-526 pharmacology; not a direct building block property; model-specific
gastrin rebound hypersecretion subchronic dosing

tert-Butyl ((1S,2S)-2-methylcyclopropyl)carbamate Applications


Chiral Building Block Procurement for Drug Synthesis

Procurement of CAS 2088414-02-0 as a stereochemically pure (1S,2S)-configured cyclopropylamine building block for multi-step pharmaceutical intermediate synthesis. This specific stereoisomer enables construction of trans-2-methylcyclopropylamine-containing pharmacophores with defined absolute configuration. The Boc protecting group facilitates orthogonal protection strategies during amine incorporation into complex scaffolds .

Acid Pump Antagonist Lead Optimization

Use as a synthetic precursor for N-alkylated derivatives incorporating the (1S,2S)-2-methylcyclopropylmethyl substituent, based on structure-activity relationships established in the CS-526 acid pump antagonist series. The (1S,2S)-configured fragment contributes to reversible H+,K+-ATPase inhibition with minimal rebound gastric hypersecretion in preclinical models (IC50 = 61 nM; oral ID50 = 0.7 mg/kg) [1].

BET Bromodomain BD2-Selective Inhibitor Design

Incorporation as a chiral cyclopropylamide fragment for BD2-selective BET bromodomain inhibitors. Crystallographic evidence (PDB: 7NPY, 1.601 Å resolution) demonstrates that the (1S,2S)-2-methylcyclopropyl moiety engages a specific lipophilic subpocket in the BRD2 C-terminal bromodomain [2]. Alternative stereoisomers are predicted to exhibit suboptimal binding poses.

Application
Selection Property
Validation Focus
Chiral building block procurement
Stereochemical identity (1S,2S) and Boc protection
Chiral HPLC or NMR confirmation of absolute configuration
Reversible H+,K+-ATPase inhibitor SAR
(1S,2S)-2-methylcyclopropyl fragment incorporation
In vitro ATPase assay and in vivo gastric secretion models
BD2-selective BET bromodomain inhibitor design
Methylcyclopropylamide geometry and substituent fit
X-ray crystallography or docking in BRD2 BD2 binding pocket

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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